N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide

Dopamine D2 receptor Radioligand binding Benzamide SAR

N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (CAS 92138-58-4) is a synthetic small molecule (MW 354.44 g/mol, C₂₁H₂₆N₂O₃) belonging to the N‑benzylpiperidine benzamide class. It exhibits a dual pharmacological profile: sub‑nanomolar affinity for the rat dopamine D2 receptor (Ki = 0.630 nM) and weak inhibition of the human betaine/GABA transporter 1 (BGT1; IC₅₀ = 91.2 µM), while remaining essentially inactive at other GABA transporter subtypes (GAT1, GAT2, GAT3; IC₅₀ > 500 µM).

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 92138-58-4
Cat. No. B3666285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide
CAS92138-58-4
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(20(19)26-2)21(24)22-17-11-13-23(14-12-17)15-16-7-4-3-5-8-16/h3-10,17H,11-15H2,1-2H3,(H,22,24)
InChIKeyCFOLDWHTVLAWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (CAS 92138-58-4): A Dual D2 Dopamine / BGT1 GABA Transporter Ligand for Neuroscience Tool Compound Procurement


N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (CAS 92138-58-4) is a synthetic small molecule (MW 354.44 g/mol, C₂₁H₂₆N₂O₃) belonging to the N‑benzylpiperidine benzamide class . It exhibits a dual pharmacological profile: sub‑nanomolar affinity for the rat dopamine D2 receptor (Ki = 0.630 nM) and weak inhibition of the human betaine/GABA transporter 1 (BGT1; IC₅₀ = 91.2 µM), while remaining essentially inactive at other GABA transporter subtypes (GAT1, GAT2, GAT3; IC₅₀ > 500 µM) [1]. This dual D2/BGT1 activity distinguishes it from closely related analogs that target only one of these systems, making the compound a valuable tool for investigating dopamine‑GABA crosstalk in the central nervous system.

Why N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide Cannot Be Replaced by Other N-Benzylpiperidine Benzamides in Neuroscience Research


N‑Benzylpiperidine benzamides with different aryl substitutions exhibit profoundly divergent target selectivity profiles that preclude generic interchange. The 2,3‑dimethoxy substitution pattern of CAS 92138‑58‑4 yields sub‑nanomolar D2 receptor affinity (Ki = 0.630 nM) and only weak BGT1 activity (IC₅₀ = 91.2 µM) [1]. In contrast, the 2,4‑dichloro analog (BPDBA) acts as a selective, non‑competitive BGT1 inhibitor (IC₅₀ = 20 µM) with no significant D2 activity [2], while the 4‑fluorobenzyl analog (MBP) retains high D2 affinity (Ki = 1–8 nM) but lacks the BGT1 component [3]. Substituting any of these compounds for another would therefore target entirely different biological systems and generate irrelevant results in studies designed to interrogate specific receptor or transporter pharmacology.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (CAS 92138-58-4) vs. Closest Analogs


Sub-Nanomolar D2 Receptor Affinity vs. Structurally Similar Benzamide Ligands

N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide binds to the rat dopamine D2 receptor with a Ki of 0.630 nM, placing it among the highest-affinity benzamide ligands for this target [1]. The fluorinated analog MBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide) exhibits a Ki range of 1–8 nM across D2 subtypes [2], meaning the unsubstituted benzyl compound shows up to ~12‑fold greater affinity at D2. The 2,4‑dichloro analog BPDBA is reported to have no significant D2 activity [3], representing a complete loss of D2 engagement driven solely by benzamide ring substitution pattern.

Dopamine D2 receptor Radioligand binding Benzamide SAR

BGT1 Inhibitory Activity: A Secondary Pharmacology Differentiator vs. Pure D2 Ligands

Unlike pure D2 benzamide ligands such as MBP (Ki D2 = 1–8 nM, no reported BGT1 activity) or epidepride (Ki D2 ≈ 0.1 nM, no known transporter activity), the target compound exhibits measurable inhibition of human BGT1 with an IC₅₀ of 91.2 µM [1]. While modest compared to the dedicated BGT1 inhibitor BPDBA (IC₅₀ = 20 µM), this secondary pharmacology is absent from all commonly used D2‑selective benzamide radioligands, providing a unique dual‑target tool molecule for explorative neuroscience [2].

BGT1 transporter GABA uptake Non‑competitive inhibition

GABA Transporter Subtype Selectivity Profile: Inactive at GAT1/GAT2/GAT3

The compound was profiled against all four human GABA transporter subtypes. It is essentially inactive at GAT1, GAT2, and GAT3 (IC₅₀ > 500 µM in all cases), while displaying weak but measurable BGT1 inhibition (IC₅₀ = 91.2 µM) [1]. By comparison, the dedicated BGT1 inhibitor BPDBA similarly spares GAT1/GAT3 but achieves 4.6‑fold greater potency at BGT1 (IC₅₀ = 20 µM), with no D2 component [2].

GABA transporter subtypes Selectivity screening Off‑target profiling

Physicochemical Property Comparison: LogP, PSA, and Molecular Weight vs. Radiolabeled Benzamide Analogs

The target compound has a calculated logP of 2.52–3.61 and a polar surface area (PSA) of 54.3 Ų, with a molecular weight of 354.44 g/mol . The fluorinated analog MBP possesses a higher molecular weight (~388 g/mol) due to the para‑fluoro substituent, while epidepride is heavier still (~435 g/mol) owing to the 5‑iodo substitution. Within the CNS drug‑likeness space (logP 1–4, PSA < 90 Ų, MW < 500), the target compound occupies a favorable central region with lower lipophilicity than many PET‑optimized analogs, which may translate to reduced non‑specific binding in tissue imaging applications [1].

Lipophilicity Brain penetration PET tracer development

Role as the Unsubstituted Reference Scaffold in Dopamine D2/D3 SAR Series

The compound serves as the parent structure in the quantitative structure‑activity relationship (QSAR) study by Hammond et al. (Med Chem Res, 1999), which systematically explored N‑alkyl modifications to the piperidine nitrogen [1]. In that series, the unsubstituted parent (i.e., CAS 92138‑58‑4) achieves a Kd in the 1–3 nM range at D2 and D3 receptors, establishing the baseline affinity from which all substitutions deviate. The study found that N‑benzyl modifications could shift subtype selectivity but did not produce compounds with D3‑vs‑D2 selectivity better than ~3‑fold, highlighting the intrinsic balanced D2/D3 profile of the 2,3‑dimethoxybenzamide core [1].

Structure‑activity relationship Benzamide pharmacophore Lead optimization

Optimal Research and Industrial Application Scenarios for N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (CAS 92138-58-4)


Dual D2/BGT1 Mechanistic Probe for Dopamine‑GABA Crosstalk Studies in Epilepsy and Neuropsychiatric Disorders

Researchers investigating the interplay between dopaminergic and GABAergic signaling can use this compound as a single‑agent dual probe. Its sub‑nanomolar D2 affinity (Ki = 0.630 nM) combined with weak BGT1 inhibition (IC₅₀ = 91.2 µM) allows simultaneous modulation of both systems without requiring co‑administration of separate D2 and BGT1 tool compounds [1]. The BGT1 component is particularly relevant given the emerging role of BGT1 as a therapeutic target in epilepsy, where dopamine‑GABA interactions are implicated in seizure control [2].

Reference Compound for Benzamide D2/D3 Radioligand Development and SAR Benchmarking

As the unsubstituted parent scaffold in the influential Hammond et al. (1999) SAR series, this compound provides the essential affinity baseline (Kd ≈ 1–3 nM at D2 and D3) against which all new N‑benzylpiperidine benzamide derivatives should be compared [3]. Procurement as a reference standard ensures that in‑house radioligand binding assays can be calibrated to literature values, facilitating direct comparison of novel compound affinity and selectivity data with published results.

Negative Control for BGT1‑Selective Pharmacology Experiments

In experiments where the potent, selective BGT1 inhibitor BPDBA (IC₅₀ = 20 µM) serves as the primary pharmacological tool, this compound can function as a structurally matched negative control. Sharing an identical N‑benzylpiperidine core but differing only in the benzamide substitution pattern (2,3‑dimethoxy vs. 2,4‑dichloro), it exhibits 4.6‑fold weaker BGT1 inhibition (IC₅₀ = 91.2 µM), enabling researchers to attribute BGT1‑mediated effects specifically to the dichloro substitution rather than the common scaffold [1][2].

Medicinal Chemistry Starting Point for CNS‑Penetrant Dual‑Target Ligand Optimization

With favorable calculated physicochemical properties (logP = 2.52–3.61, PSA = 54.3 Ų, MW = 354.44 g/mol), this compound sits well within CNS drug‑likeness space and possesses synthetic handles (the N‑benzyl group and unsubstituted 4‑, 5‑, and 6‑positions on the benzamide ring) amenable to further derivatization [1]. Medicinal chemists can use this scaffold to explore balanced dual D2/BGT1 modulation, tuning the potency at each target through systematic substitution guided by the existing SAR literature.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.